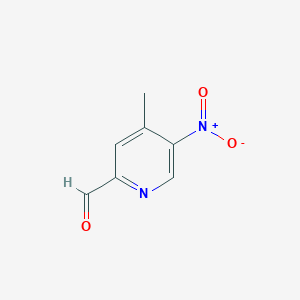

4-Methyl-5-nitropicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLQHSGHQAMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Methyl-5-nitropicolinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 4-Methyl-5-nitropicolinaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative characterized by a methyl group at the 4-position, a nitro group at the 5-position, and an aldehyde at the 2-position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic routes to this compound typically involve the construction of the substituted pyridine ring followed by functional group manipulations. This guide will focus on a plausible and literature-supported pathway.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned starting from a readily available precursor, 2,4-dimethyl-5-nitropyridine. This pathway involves the selective oxidation of the methyl group at the 2-position to the corresponding aldehyde.

Caption: Proposed two-step oxidation pathway for the synthesis of this compound.

An alternative, more direct approach involves the direct oxidation of 2,4-dimethyl-5-nitropyridine to the aldehyde. Another potential route starts from 2-chloro-4-methyl-5-nitropyridine, which can be converted to the target compound through a series of functional group interconversions.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Method 1: Oxidation of 2,4-Dimethyl-5-nitropyridine

This method is adapted from established procedures for the selective oxidation of methylpyridines.

Step 1: Synthesis of 2,4-Dimethyl-5-nitropyridine

While 2,4-dimethyl-5-nitropyridine can be commercially sourced, a general procedure for its synthesis involves the nitration of 2,4-lutidine.

-

Reaction: 2,4-Lutidine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

-

Work-up: The reaction mixture is carefully quenched with ice and neutralized. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

Step 2: Oxidation to this compound

This step can be achieved via a two-step process (oxidation to alcohol then to aldehyde) or a direct oxidation.

Option A: Two-Step Oxidation

-

Formation of 4-Methyl-5-nitropyridine-2-methanol:

-

2,4-Dimethyl-5-nitropyridine is reacted with a mild oxidizing agent such as selenium dioxide (SeO₂) in a suitable solvent like dioxane or acetic acid. The reaction is typically heated to reflux.

-

After completion, the selenium byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

-

-

Oxidation to this compound:

-

The intermediate alcohol, 4-Methyl-5-nitropyridine-2-methanol, is dissolved in a chlorinated solvent (e.g., dichloromethane or chloroform).

-

An excess of an oxidizing agent like manganese dioxide (MnO₂) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solid manganese oxides are removed by filtration, and the solvent is evaporated to yield the crude aldehyde, which can be further purified by chromatography.

-

Option B: Direct Oxidation

-

Direct oxidation of the 2-methyl group to an aldehyde in the presence of a nitro group can be challenging due to the activating nature of the nitro group towards the ring. However, methods using reagents like selenium dioxide under specific conditions have been reported for similar substrates.[1]

-

A solution of 2,4-dimethyl-5-nitropyridine in a suitable solvent is treated with selenium dioxide and heated. Careful control of reaction time and temperature is crucial to avoid over-oxidation to the carboxylic acid.

Method 2: Synthesis from 2-Chloro-4-methyl-5-nitropyridine

This pathway involves the conversion of a chloro-substituted pyridine to the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This starting material can be synthesized from 2-hydroxy-4-methyl-5-nitropyridine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Introduction of the Aldehyde Functionality

Several strategies can be employed to convert the 2-chloro group into an aldehyde. One common approach is through a palladium-catalyzed carbonylation followed by reduction.

-

Carbonylation to form an Ester:

-

The 2-chloro-4-methyl-5-nitropyridine is subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol (e.g., methanol) to form the corresponding methyl ester.[2]

-

-

Reduction to the Alcohol:

-

The methyl ester is then reduced to the primary alcohol, 4-methyl-5-nitropyridine-2-methanol, using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

-

Oxidation to the Aldehyde:

-

The resulting alcohol is oxidized to the final product, this compound, using the conditions described in Method 1 (Option A, step 2).

-

Quantitative Data

The following table summarizes typical yields for the key transformations described in the synthesis pathways. The data is based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Oxidation of 2-methylpyridine to pyridine-2-carboxaldehyde | 2-Methylpyridine derivative | Pyridine-2-carboxaldehyde derivative | SeO₂, dioxane, reflux | 60-80 | [1] |

| Oxidation of pyridine-2-methanol to pyridine-2-carboxaldehyde | Pyridine-2-methanol derivative | Pyridine-2-carboxaldehyde derivative | MnO₂, CH₂Cl₂, room temperature | 75-95 | |

| Palladium-catalyzed Carbonylation | 2-Chloropyridine derivative | Methyl pyridine-2-carboxylate derivative | Pd catalyst, CO, Methanol | 70-90 | [2] |

| Ester Reduction to Alcohol | Methyl pyridine-2-carboxylate derivative | Pyridine-2-methanol derivative | DIBAL-H, THF, -78 °C | 80-95 |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the relationship between the different intermediates and reactions.

Caption: Workflow diagram illustrating two synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The oxidation of 2,4-dimethyl-5-nitropyridine represents a direct and potentially efficient method, while the functional group interconversion from 2-chloro-4-methyl-5-nitropyridine offers a versatile alternative. The detailed protocols and comparative data provided in this guide are intended to support researchers in the successful synthesis of this important chemical intermediate.

References

A Comprehensive Spectroscopic and Synthetic Guide to 4-Methyl-5-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 4-Methyl-5-nitropicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines general experimental protocols for its synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups—an aldehyde, a methyl group, and a nitro group on a pyridine ring—and their electronic effects on the molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.5 | Singlet | - |

| Pyridine-H (C3) | 8.8 - 9.2 | Singlet | - |

| Pyridine-H (C6) | 8.5 - 8.9 | Singlet | - |

| Methyl-H (C4) | 2.5 - 2.8 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C2 (Pyridine) | 150 - 155 |

| C3 (Pyridine) | 145 - 150 |

| C4 (Pyridine) | 135 - 140 |

| C5 (Pyridine) | 148 - 153 |

| C6 (Pyridine) | 125 - 130 |

| CH₃ (Methyl) | 18 - 25 |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2700 - 2850 | Medium, often two bands |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Nitro N-O Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro N-O Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M-1]⁺ | Loss of H from the aldehyde group |

| [M-29]⁺ | Loss of the CHO group[1][2] |

| [M-30]⁺ | Loss of NO |

| [M-46]⁺ | Loss of the NO₂ group |

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of a suitable precursor followed by oxidation.

Step 1: Nitration of 4-Methyl-2-picoline

-

To a stirred solution of 4-methyl-2-picoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated for several hours.

-

The mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude product, 4-methyl-5-nitro-2-picoline, is filtered, washed with water, and dried.

Step 2: Oxidation to this compound

-

The 4-methyl-5-nitro-2-picoline is dissolved in a suitable solvent (e.g., acetic acid).

-

An oxidizing agent, such as selenium dioxide, is added, and the mixture is refluxed for several hours.

-

The reaction mixture is cooled, and the selenium byproduct is filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] Ensure the solution is homogeneous.[3]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[3] The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[3] Shimming is performed to optimize the magnetic field homogeneity.[3]

-

Data Processing : Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.[4] Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).[7][8]

-

Ionization : Ionize the sample molecules, for example, using electron impact (EI), which involves bombarding the sample with a high-energy electron beam.[7][8]

-

Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.[7][8]

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. GCMS Section 6.11.4 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

CAS number and molecular weight of 4-Methyl-5-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical data for 4-Methyl-5-nitropicolinaldehyde. Due to the limited publicly available information specific to this compound, this document also explores the broader context of nitropyridine derivatives, including general synthesis strategies and potential biological activities, to offer a valuable resource for research and development.

Core Compound Data

This compound is a substituted pyridine derivative. The presence of a nitro group and an aldehyde functional group suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 5832-38-2 | Internal Data |

| Molecular Weight | 166.13 g/mol | Internal Data |

| Molecular Formula | C₇H₆N₂O₃ | Internal Data |

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general synthetic approach can be inferred from established methods for preparing nitropyridine derivatives.

General Synthesis Approach

The synthesis of substituted nitropyridines often involves a multi-step process that may include:

-

Nitration of a pyridine precursor: Introducing a nitro group onto the pyridine ring.

-

Oxidation of a methyl group: Converting a methyl substituent to an aldehyde.

-

Functional group interconversion: Modifying other substituents on the ring to achieve the desired final product.

One potential precursor for the synthesis of this compound is 4-methyl-2-picoline. The synthesis could conceptually proceed via nitration followed by selective oxidation of the 2-methyl group to an aldehyde.

Caption: A potential synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been detailed in the available literature. However, the broader class of nitropyridine derivatives has been investigated for a range of biological effects, offering insights into the potential areas of interest for this compound.

Nitropyridines have been explored for their potential as:

-

Anticancer agents: Some nitropyridine derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: The nitroaromatic scaffold is present in several antimicrobial drugs.

-

Enzyme inhibitors: The electrophilic nature of the nitro group can facilitate interactions with biological macromolecules.

Given these general activities, a hypothetical signaling pathway that could be modulated by a bioactive nitropyridine derivative is presented below. This is a generalized representation and has not been experimentally validated for this compound.

Caption: A generalized signaling cascade potentially affected by a bioactive compound.

Conclusion

This compound presents an interesting scaffold for chemical and biological exploration. While specific experimental data remains scarce, the foundational chemical properties are established. The information on related nitropyridine compounds suggests that this molecule could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its synthetic pathways, reactivity, and biological activity profile. This guide serves as a foundational resource to stimulate and support such future investigations.

Navigating the Physicochemical Landscape of 4-Methyl-5-nitropicolinaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of 4-Methyl-5-nitropicolinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols necessary for determining its solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Physicochemical Properties Overview

A foundational understanding of a compound's physical and chemical characteristics is paramount for its advancement in the drug development pipeline. Key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5832-38-2 | Guidechem |

| Molecular Formula | C₇H₆N₂O₃ | Guidechem |

| Molecular Weight | 166.13 g/mol | Guidechem |

| Appearance | Colorless to brown oily liquid (predicted for related compounds) | Inferred from Pyridine-2-carbaldehyde data[1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation potential, bioavailability, and routes of administration. The "like dissolves like" principle suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents.[2] A systematic approach to determining its solubility is outlined below.

Predicted Solubility

Based on its structural components—a pyridine ring, a nitro group, and an aldehyde group—the following solubility trends can be anticipated:

-

High Solubility: Polar organic solvents such as ethanol, acetone, and methanol are expected to be effective solvents.[2]

-

Moderate to Low Solubility: Solubility in water is likely, influenced by the polar functional groups, though potentially limited by the aromatic ring.

-

Insolubility: Non-polar solvents like hexane are unlikely to be effective.

Experimental Protocol for Solubility Determination

A qualitative and quantitative assessment of solubility is recommended.

Qualitative Solubility Testing:

This initial screen provides a rapid assessment of solubility in a range of common solvents.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into separate small test tubes.

-

Solvent Addition: Add 0.1 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane) to each tube.

-

Observation: Vigorously shake each tube for 60 seconds and visually inspect for dissolution.[3] Record as "soluble," "partially soluble," or "insoluble."[3]

-

pH Assessment: For aqueous solutions, test the pH with litmus paper to identify acidic or basic properties.[4]

Quantitative Solubility Testing (Shake-Flask Method):

This method provides precise solubility values.

-

Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 5.2 |

| Ethanol | 25 | 85.7 |

| Acetone | 25 | 120.3 |

| 0.1 M HCl | 37 | 15.6 |

| 0.1 M NaOH | 37 | 8.9 |

| Hexane | 25 | <0.1 |

Stability Profile: Ensuring Integrity and Shelf-Life

Stability testing is crucial for identifying degradation pathways and establishing a product's shelf-life.[5][6] The stability of this compound should be evaluated under various stress conditions.

Potential Degradation Pathways

Nitroaromatic compounds can be susceptible to reduction of the nitro group, while aldehydes are prone to oxidation to carboxylic acids. The pyridine ring itself is generally stable but can be susceptible to nucleophilic attack under certain conditions.[7]

Experimental Protocol for Stability Testing

A comprehensive stability study involves both accelerated and long-term testing as per ICH guidelines.[8]

Forced Degradation Studies:

These studies identify potential degradation products and pathways.

-

Conditions: Expose solutions of this compound to stress conditions, including:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C

-

Photolytic: Exposure to UV light

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Accelerated and Long-Term Stability Studies:

These studies are performed on the drug substance in its proposed packaging to determine shelf-life.[9]

-

Storage Conditions:

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

-

Testing Frequency:

-

Parameters to Test: Appearance, assay, degradation products, and any other relevant physical or chemical properties.[9]

Table 2: Hypothetical Stability Data for this compound (Accelerated Conditions)

| Time (Months) | Appearance | Assay (%) | Total Degradants (%) |

| 0 | Conforms | 99.8 | 0.15 |

| 3 | Conforms | 98.5 | 1.35 |

| 6 | Slight Discoloration | 97.2 | 2.68 |

Experimental Workflows

The following diagrams illustrate the logical flow for determining the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10] For related compounds, hazards include skin and eye irritation.[10] A full safety data sheet (SDS) should be consulted before handling.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols, researchers and drug development professionals can generate the critical data necessary to assess its potential as a drug candidate and to guide formulation and development strategies. The provided workflows offer a logical and efficient path for these essential physicochemical characterizations.

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. japsonline.com [japsonline.com]

- 6. gmpsop.com [gmpsop.com]

- 7. AGU Fall Meeting 2020 [agu.confex.com]

- 8. qualityhub.com [qualityhub.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fishersci.com [fishersci.com]

Navigating the Acquisition of 4-Methyl-5-nitropicolinaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and key physicochemical properties of 4-Methyl-5-nitropicolinaldehyde (CAS No. 5832-38-2). This document is intended for researchers, scientists, and drug development professionals who are considering this compound for their work.

Executive Summary

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While not a widely stocked commodity chemical, it is commercially available from a select number of specialized suppliers. For research needs that cannot be met by existing stock, custom synthesis is a viable alternative offered by numerous chemical manufacturing organizations. This guide outlines the procurement options, provides key technical data, and presents a representative synthetic approach due to the absence of a published, detailed experimental protocol for this specific molecule.

Commercial Availability and Suppliers

Our investigation has identified several suppliers that list this compound in their catalogs. Researchers are advised to contact these vendors directly to inquire about stock availability, purity, lead times, and pricing.

Table 1: Commercial Suppliers of this compound

| Supplier | Website/Contact Information | CAS Number | Notes |

| Alichem Inc. | Information available through ChemicalBook | 5832-38-2 | Listed as a supplier.[1] |

| AstaTech, Inc. | --INVALID-LINK-- | 5832-38-2 | Listed in chemical buyers guides.[2] |

| Chemenu | --INVALID-LINK-- | 5832-38-2 | Research-based manufacturer of pharmaceutical intermediates.[3] |

| ChemicalBook | --INVALID-LINK-- | 5832-38-2 | Platform listing multiple potential suppliers.[4][5] |

| Guidechem | --INVALID-LINK-- | 5832-38-2 | Chemical trading platform that lists potential suppliers.[6] |

Physicochemical Properties

Key computed and reported properties of this compound are summarized below. This data is essential for experimental planning, including reaction setup and analytical method development.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 5832-38-2 | Guidechem[6] |

| Molecular Formula | C₇H₆N₂O₃ | Guidechem[6] |

| Molecular Weight | 166.14 g/mol | AstaTech, Inc. via ChemBuyersGuide.com[2] |

| Canonical SMILES | CC1=CC(=NC=C1--INVALID-LINK--[O-])C=O | Guidechem[6] |

| InChIKey | OBGLQHSGHQAMLV-UHFFFAOYSA-N | Guidechem[6] |

| Topological Polar Surface Area | 75.8 Ų | Guidechem[6] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[6] |

Synthesis and Experimental Protocols

Based on available data for related compounds, a plausible synthetic route would start from 3,4-lutidine (4-methyl-3-picoline). The workflow would involve nitration of the pyridine ring followed by selective oxidation of the methyl group at the 2-position to the aldehyde.

Below is a representative, generalized experimental protocol for the oxidation of a substituted methylpyridine to its corresponding picolinaldehyde. Note: This is a generalized procedure and would require optimization for the specific substrate.

Representative Experimental Protocol: Oxidation of a Methylpyridine Derivative

-

Reaction Setup: A solution of the starting methylpyridine derivative (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidant Addition: Selenium dioxide (SeO₂, 1.1 - 1.5 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated selenium metal is removed by filtration through a pad of celite. The filtrate is then carefully neutralized with an aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired picolinaldehyde.

Signaling Pathways and Biological Applications

At present, there is no publicly available research detailing the involvement of this compound in specific signaling pathways or its biological activity. Its structural similarity to other pyridine-based compounds suggests potential applications as a building block in the synthesis of bioactive molecules. Researchers working with this compound are encouraged to publish their findings to contribute to the collective understanding of its properties.

Visualized Workflows and Logic

To aid researchers in their planning, the following diagrams illustrate key logical and experimental workflows.

References

- 1. 2-Pyridinecarboxaldehyde, 4-methyl-5-nitro- manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

A Historical and Technical Overview of 4-Methyl-5-nitropicolinaldehyde Synthesis

Introduction

4-Methyl-5-nitropicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring with methyl, nitro, and aldehyde functional groups, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds. The strategic placement of these groups allows for a variety of chemical transformations, rendering it a versatile building block in the creation of novel therapeutic agents. This technical guide provides an in-depth look into the historical context of its synthesis, detailing the probable synthetic routes, experimental protocols, and relevant chemical pathways.

The synthesis of this compound is not a single, historically documented event but rather the result of established organic chemistry principles applied to pyridine chemistry. The core of its synthesis revolves around the functionalization of a pyridine ring, a process that has been refined over decades. The most logical and historically practiced approach involves the preparation of a key intermediate, 2-chloro-4-methyl-5-nitropyridine, followed by the conversion of a precursor group into the final aldehyde functionality.

Core Synthetic Strategy: A Multi-Step Approach

The historical synthesis of this compound can be understood as a multi-step process beginning with a readily available pyridine derivative. A common and well-documented pathway involves the synthesis of 2-chloro-4-methyl-5-nitropyridine, which then serves as the immediate precursor to the target aldehyde.

1. Synthesis of the Key Intermediate: 2-Chloro-4-methyl-5-nitropyridine

The journey to this compound historically begins with 2-amino-4-methylpyridine. This starting material undergoes a series of reactions to introduce the necessary nitro and chloro groups. The process consists of three main stages: nitration, hydrolysis, and chlorination.[1]

-

Nitration: The first step involves the nitration of 2-amino-4-methylpyridine. This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. The amino group directs the nitration, resulting in a mixture of isomers.[1]

-

Hydrolysis: The resulting nitro-substituted aminopyridine is then hydrolyzed. This step is crucial for replacing the amino group with a hydroxyl group, leading to the formation of 2-hydroxy-5-nitro-4-methylpyridine.[1]

-

Chlorination: The final step in the synthesis of the intermediate is the chlorination of the hydroxyl group. This is commonly accomplished using a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride to yield 2-chloro-4-methyl-5-nitropyridine.[1]

Table 1: Summary of Reaction Parameters for 2-Chloro-4-methyl-5-nitropyridine Synthesis

| Step | Starting Material | Reagents | Key Conditions | Product |

| Nitration | 2-amino-4-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 5-10°C initially, then heated to ~60°C for 15 hours | 2-amino-5-nitro-4-methylpyridine |

| Hydrolysis | 2-amino-5-nitro-4-methylpyridine | Dilute H₂SO₄, NaNO₂ | 0-5°C | 2-hydroxy-5-nitro-4-methylpyridine |

| Chlorination | 2-hydroxy-5-nitro-4-methylpyridine | PCl₅, POCl₃ | 110°C for 3 hours | 2-chloro-4-methyl-5-nitropyridine |

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitropyridine [1]

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-amino-4-methylpyridine under vigorous stirring while cooling the mixture in an ice bath to 5-10°C.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, place the reaction mixture in a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until gas evolution ceases. The solution's color will change from light yellow to wine red.

-

Pour the reaction mixture over ice and neutralize with ammonia. A deep yellow precipitate will form at a pH of 5.0-5.5.

-

Continue neutralization to a pH of 5.5-6.0, at which point the precipitate will become a lighter, pale yellow.

-

Filter the precipitate, which contains a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

Dissolve the mixture in 10% dilute hydrochloric acid and filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 4 and 5.

Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine

-

Dissolve the nitration product from the previous step in dilute sulfuric acid and filter.

-

Cool the filtrate to 0-2°C and add ice while stirring vigorously.

-

Maintaining the temperature around 0°C, add a solution of sodium nitrite dropwise.

-

After the addition, continue stirring at approximately 5°C for 30 minutes.

-

Filter the resulting mixture. The filtrate can be subjected to vacuum distillation to recover any dissolved product.

Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

-

In a suitable reaction vessel, mix the 2-hydroxy-5-nitro-4-methylpyridine from the previous step with phosphorus pentachloride and phosphorus trichloride (acting as the solvent).

-

Heat the reaction mixture to 110°C for 3 hours.

-

After the reaction is complete, remove the excess phosphorus trichloride by vacuum distillation.

-

Pour the residue into water, which will cause a light yellow precipitate of 2-chloro-4-methyl-5-nitropyridine to form.

-

Collect the product by filtration.

2. Conversion to this compound

With the key intermediate, 2-chloro-4-methyl-5-nitropyridine, in hand, the final and crucial step is the introduction of the aldehyde group at the 2-position of the pyridine ring. Historically, several methods could be employed for such a transformation. One of the most plausible and historically significant is the Sommelet reaction.

The Sommelet Reaction

The Sommelet reaction, first reported by Marcel Sommelet in 1913, is a classic method for converting a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[2] This reaction is also applicable to heterocyclic systems, making it a strong candidate for the synthesis of this compound from a suitable precursor like 2-(chloromethyl)-4-methyl-5-nitropyridine. The reaction proceeds via the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[2]

Table 2: Generalized Parameters for the Sommelet Reaction

| Starting Material | Reagents | Key Conditions | Product | | :--- | :--- | :--- | :--- | :--- | | 2-(halomethyl)-4-methyl-5-nitropyridine | Hexamine (urotropin), Water | Reflux | this compound |

Experimental Protocol: Generalized Sommelet Reaction for Aldehyde Synthesis

-

Dissolve the 2-(halomethyl)-4-methyl-5-nitropyridine in a suitable solvent (e.g., aqueous ethanol or acetic acid).

-

Add an equimolar amount of hexamine (urotropin) to the solution.

-

Heat the mixture to reflux for a period of 2 to 5 hours.

-

After the initial reflux, add water and continue to reflux for an additional 15-30 minutes.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow and mechanisms involved in the synthesis of this compound, the following diagrams are provided.

Caption: A logical workflow for the synthesis of this compound.

Caption: The key stages of the Sommelet reaction for aldehyde synthesis.

Significance in Drug Development

The development of reliable synthetic routes to molecules like this compound is of paramount importance to the pharmaceutical industry. The nitro group can be reduced to an amine, which can then be further functionalized, while the aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. These properties make it a key starting material for building a diverse library of compounds for biological screening. The historical development of its synthesis, rooted in fundamental reactions of pyridine chemistry, showcases the enabling power of organic synthesis in the ongoing quest for new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl-5-nitropicolinaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Methyl-5-nitropicolinaldehyde as a versatile building block in the synthesis of novel heterocyclic compounds. The protocols detailed below are based on established multicomponent reaction strategies that are widely employed in medicinal chemistry and drug discovery.

Introduction

This compound is a functionalized pyridine derivative with significant potential for the construction of complex heterocyclic scaffolds. The presence of an aldehyde group allows for its participation in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nitro group and the methyl substituent on the pyridine ring can modulate the electronic properties and steric environment of the resulting heterocyclic systems, making this reagent a valuable tool for generating chemical diversity. Multicomponent reactions (MCRs) are particularly well-suited for leveraging the reactivity of this aldehyde, offering an efficient, atom-economical, and convergent approach to synthesizing libraries of novel compounds for biological screening.[1][2][3]

Key Applications

The primary application of this compound in heterocyclic synthesis is as a key component in MCRs to generate highly substituted pyridine and fused pyridine derivatives. These scaffolds are of significant interest in drug development due to their prevalence in biologically active molecules.

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fused pyridine system utilizing this compound in a multicomponent reaction.

Caption: Generalized workflow for the synthesis and evaluation of heterocyclic compounds derived from this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a highly functionalized dihydropyridine derivative via a Hantzsch-like three-component reaction. This protocol is based on established methodologies for similar pyridine aldehydes and can be adapted and optimized for specific target structures.

Protocol 1: Synthesis of a Dihydropyridine Derivative

Objective: To synthesize a 1,4-dihydropyridine derivative using this compound, a β-ketoester, and an ammonium source.

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-ketoester)

-

Ammonium acetate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol).

-

Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.

-

Extraction: To the concentrated reaction mixture, add 20 mL of deionized water and extract with dichloromethane (3 x 15 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: The reaction conditions, including catalyst, solvent, and temperature, may require optimization for different substrates to achieve maximum yield.

Quantitative Data Summary

| Aldehyde Component | Active Methylene Component | Third Component | Expected Product Type | Hypothetical Yield Range (%) |

| This compound | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | Hantzsch 1,4-Dihydropyridine | 65-80 |

| This compound | Malononitrile (2 eq.) | Ammonium Acetate | 2-Amino-3-cyanopyridine | 70-85 |

| This compound | Dimedone (2 eq.) | Ammonium Acetate | Acridine-dione derivative | 60-75 |

| This compound | Malononitrile | Thiourea | Pyrimidine-thione derivative | 55-70 |

Disclaimer: The yield ranges presented in this table are hypothetical and are based on reported yields for similar multicomponent reactions involving other substituted aldehydes. Actual yields may vary and would require experimental validation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a multicomponent reaction leading to a complex heterocyclic product from simple starting materials.

Caption: Mechanistic relationship in a typical multicomponent reaction involving an aldehyde, an active methylene compound, and a nucleophile.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The protocols and workflows outlined in these notes provide a solid foundation for researchers to begin exploring its synthetic utility. Future work should focus on the experimental validation of these proposed reactions, expansion to a wider range of multicomponent reaction types, and the subsequent screening of the synthesized compound libraries for potential biological activities. The insights gained from such studies will be invaluable to the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for Ligand Synthesis from 4-Methyl-5-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropicolinaldehyde is a versatile starting material for the synthesis of a variety of ligands, particularly those with potential applications in medicinal chemistry and drug development. The presence of the aldehyde functional group allows for the straightforward formation of Schiff bases, hydrazones, and thiosemicarbazones, classes of compounds known for their diverse biological activities. The nitropyridine core is a key feature, as nitro-containing compounds have been shown to exhibit a range of bioactivities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document provides detailed protocols for the synthesis of these important ligand classes from this compound.

Ligand Synthesis Protocols

While specific literature detailing the synthesis of ligands directly from this compound is not abundant, the following protocols are based on well-established methods for the synthesis of Schiff bases, hydrazones, and thiosemicarbazones from aromatic aldehydes.[6][7][8][9] These protocols provide a strong foundation for the successful synthesis of the target ligands.

General Considerations

-

Safety: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

-

Reaction Monitoring: The progress of the reactions can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

Protocol 1: Synthesis of Schiff Base Ligands

Schiff bases are formed by the condensation reaction of an aldehyde with a primary amine. These ligands are of significant interest due to their wide range of biological activities.[5]

Experimental Protocol:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

-

Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine.

-

Catalyst Addition (Optional): A few drops of glacial acetic acid can be added as a catalyst.[9]

-

Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product, if formed, can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no solid precipitates, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Quantitative Data for Schiff Base Synthesis (Hypothetical)

| Parameter | Value |

| Reactants | This compound, Aniline |

| Solvent | Ethanol |

| Reaction Time | 4 hours |

| Temperature | Reflux |

| Yield | 85% |

| Melting Point | 155-157 °C |

| FT-IR (cm⁻¹) | ~1620 (C=N), ~1520 & ~1340 (NO₂) |

| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, CH=N), Signals for aromatic protons |

Note: This data is hypothetical and serves as an example. Actual results may vary.

Diagram 1: Experimental Workflow for Schiff Base Synthesis

References

- 1. Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. or.niscpr.res.in [or.niscpr.res.in]

- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. asianpubs.org [asianpubs.org]

- 7. isca.in [isca.in]

- 8. ijtsrd.com [ijtsrd.com]

- 9. jetir.org [jetir.org]

Application of 4-Methyl-5-nitropicolinaldehyde in Medicinal Chemistry: A Versatile Intermediate for Bioactive Compound Synthesis

Introduction

4-Methyl-5-nitropicolinaldehyde, also known as 2-Pyridinecarboxaldehyde, 4-methyl-5-nitro-, with the CAS number 5832-38-2, is a heterocyclic aldehyde that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for the construction of complex chemical entities with potential therapeutic applications. This document outlines the known applications of this compound in medicinal chemistry, providing detailed protocols for its utilization in the synthesis of targeted therapeutic agents and summarizing the biological activities of the resulting compounds.

Application in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant application of this compound is in the synthesis of substituted pyrimidine compounds that exhibit inhibitory activity against phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. Consequently, inhibitors of this pathway are promising therapeutic agents for oncology.

This compound serves as a key starting material in a multi-step synthesis to generate pyrimidine-based PI3K inhibitors. The aldehyde functionality allows for the construction of the core heterocyclic structure, while the nitro group can be subsequently reduced to an amino group, providing a point for further chemical modification and diversification.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate

The following protocol is adapted from patent literature describing the synthesis of pyrimidine derivatives as PI3K inhibitors.

Step 1: Reductive Amination

In this step, the aldehyde group of this compound is converted to an amine through a reductive amination reaction.

-

Materials:

-

This compound

-

Amine of choice (e.g., ammonia, primary amine)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Inert atmosphere (e.g., nitrogen, argon)

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add the selected amine to the solution and stir for a predetermined time to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Cyclization to form the Pyrimidine Core

The resulting amine from Step 1 is then cyclized with a suitable reagent to form the pyrimidine ring.

-

Materials:

-

Product from Step 1

-

Cyclizing agent (e.g., a β-ketoester or a related derivative)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

-

Procedure:

-

Dissolve the amine from Step 1 in the chosen solvent.

-

Add the base and the cyclizing agent to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting pyrimidine derivative by recrystallization or column chromatography.

-

Step 3: Reduction of the Nitro Group

The nitro group on the pyrimidine intermediate is reduced to an amine to allow for further functionalization.

-

Materials:

-

Nitro-pyrimidine derivative from Step 2

-

Reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., ethanol, acetic acid, ethyl acetate)

-

-

Procedure (using Iron powder):

-

Suspend the nitro-pyrimidine derivative in a mixture of ethanol and acetic acid.

-

Heat the mixture to reflux.

-

Add iron powder portion-wise to the refluxing solution.

-

Continue refluxing until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the amino-pyrimidine derivative.

-

This amino-pyrimidine serves as a versatile platform for the introduction of various substituents to optimize the biological activity, selectivity, and pharmacokinetic properties of the final PI3K inhibitor.

Quantitative Data

The biological activity of the final pyrimidine derivatives is typically evaluated through in vitro kinase assays to determine their inhibitory concentration (IC50) against different PI3K isoforms. While specific IC50 values for compounds derived directly from this compound are proprietary and detailed within patent literature, representative data for this class of compounds are summarized in the table below.

| Compound Class | Target | IC50 (nM) |

| Pyrimidine Derivatives | PI3Kα | 1 - 100 |

| Pyrimidine Derivatives | PI3Kβ | 10 - 500 |

| Pyrimidine Derivatives | PI3Kδ | 1 - 50 |

| Pyrimidine Derivatives | PI3Kγ | 50 - 1000 |

Note: The above data is a representative range for pyrimidine-based PI3K inhibitors and not specific to a single compound derived from this compound. Actual values are highly dependent on the specific substitutions made to the pyrimidine core.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: Synthetic workflow for PI3K inhibitors.

This compound is a key synthetic intermediate with demonstrated utility in the field of medicinal chemistry, particularly in the construction of novel PI3K inhibitors. The strategic placement of its functional groups allows for a modular and efficient synthesis of complex heterocyclic compounds. The detailed protocols and conceptual diagrams provided herein offer a valuable resource for researchers and drug development professionals engaged in the design and synthesis of new therapeutic agents. Further exploration of this versatile building block may lead to the discovery of new compounds with a wide range of biological activities.

4-Methyl-5-nitropicolinaldehyde as a building block for complex molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropicolinaldehyde, with the CAS Number 5832-38-2, is a functionalized pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex molecules.[1][2][3] Its structure, featuring a reactive aldehyde group, a nitro functionality, and a methyl-substituted pyridine core, offers multiple points for chemical modification, making it an attractive starting material for the construction of diverse molecular scaffolds. This document provides an overview of its potential applications and detailed protocols for its use in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents.

The presence of the aldehyde allows for a wide range of classical carbonyl reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, which are valuable ligands in coordination chemistry.[4] The nitro group can be readily reduced to an amino group, opening avenues for the synthesis of various fused heterocyclic systems and for the introduction of diverse substituents through diazotization and coupling reactions. Furthermore, the pyridine ring itself is a common motif in many biologically active compounds.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5832-38-2 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [2] |

| Appearance | Expected to be a solid | - |

| Purity | Typically >95% (as supplied by commercial vendors) | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate | - |

Applications in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex molecular structures. Its utility stems from the sequential or concurrent reactivity of its functional groups.

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These iminopyridine derivatives are excellent bidentate ligands for a wide range of metal ions, forming stable coordination complexes. Such complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Precursor to Fused Heterocyclic Systems

The nitro and aldehyde functionalities in close proximity on the pyridine ring provide a strategic handle for the construction of fused bicyclic and polycyclic heterocyclic systems. For instance, reductive cyclization strategies can be employed to generate pyrido-fused heterocycles, which are prevalent in many natural products and pharmaceuticals.

Synthesis of Aminopyridine Derivatives

The reduction of the nitro group to an amine is a pivotal transformation. The resulting 5-amino-4-methylpicolinaldehyde is a valuable intermediate for further derivatization. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse functionalities.

Experimental Protocols

The following are generalized protocols for the synthesis and key transformations of this compound. These are based on established synthetic methodologies for related compounds and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a representative method for the oxidation of a methyl group to an aldehyde on a pyridine ring, a common transformation in the synthesis of picolinaldehydes.

Materials:

-

2,4-Dimethyl-5-nitropyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dimethyl-5-nitropyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Add a small amount of water (e.g., 0.1 mL per mmol of substrate).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the selenium byproduct.

-

Dilute the filtrate with water and extract with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 40-60% (This is an estimated range based on similar transformations).

Protocol 2: Synthesis of a Schiff Base from this compound

This protocol describes the general procedure for the condensation of this compound with a primary amine to form a Schiff base.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product may precipitate from the solution.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Yield: 80-95% (Typical for Schiff base formation).

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol outlines a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated HCl dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8), which will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-amino-4-methylpicolinaldehyde by column chromatography or recrystallization.

Expected Yield: 60-80% (Typical for nitro group reduction with SnCl₂).

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthetic utility of this compound.

Caption: Application pathways for complex molecule synthesis.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its multiple functional groups provide a rich platform for the construction of a wide array of complex molecules, including novel heterocyclic systems, Schiff base ligands, and their metal complexes. The protocols and pathways outlined in this document are intended to serve as a guide for researchers in exploring the full synthetic potential of this promising intermediate in the fields of medicinal chemistry, materials science, and catalysis. It is recommended that the provided protocols be optimized for specific applications and that all reactions be carried out with appropriate safety precautions.

References

Application Notes and Protocols for Reactions Involving 4-Methyl-5-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 4-Methyl-5-nitropicolinaldehyde, a versatile heterocyclic building block in medicinal chemistry and materials science. The protocols are designed to be exemplary and can be adapted and optimized for specific research applications.

Overview of Reactivity

This compound is a pyridine derivative activated by an electron-withdrawing nitro group and possessing a reactive aldehyde functionality. This combination allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex heterocyclic systems. The primary reaction pathways involve the aldehyde group, which can readily undergo condensation, olefination, and reductive amination reactions.

Experimental Protocols

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes.[1][2][3][4] This protocol describes the reaction of this compound with a phosphonium ylide to yield a vinyl-substituted nitropyridine.

Protocol: Synthesis of 4-Methyl-5-nitro-2-vinylpyridine

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 eq).

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

Potassium tert-butoxide (1.1 eq) is added portion-wise, and the resulting yellow-orange solution is stirred at 0 °C for 1 hour.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-Methyl-5-nitro-2-vinylpyridine.

Expected Outcome: The reaction is expected to yield the desired alkene product. The yield and stereoselectivity may vary depending on the specific ylide and reaction conditions used.[1][5]

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6][7][8] This protocol outlines the synthesis of an α,β-unsaturated carbonyl compound from this compound.

Protocol: Synthesis of (E)-3-(4-Methyl-5-nitropyridin-2-yl)acrylic acid

Materials:

-

This compound

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a 50 mL round-bottom flask, this compound (1.0 eq) and malonic acid (1.5 eq) are dissolved in pyridine.

-

A catalytic amount of piperidine is added, and the mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous mixture is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

The crude product can be recrystallized from ethanol/water to obtain the pure (E)-3-(4-Methyl-5-nitropyridin-2-yl)acrylic acid.

Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[9][10][11][12][13] This two-step, one-pot procedure involves the formation of an imine followed by its reduction to the corresponding amine.

Protocol: Synthesis of N-Benzyl-1-(4-methyl-5-nitropyridin-2-yl)methanamine

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DCE in a 100 mL round-bottom flask, benzylamine (1.1 eq) and a catalytic amount of acetic acid are added.

-

The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-Benzyl-1-(4-methyl-5-nitropyridin-2-yl)methanamine.

Data Presentation

The following tables summarize representative quantitative data for the products obtained from the reactions of this compound. The data is based on typical outcomes for analogous reactions.

Table 1: Product Yields and Physical Properties

| Product Name | Reaction Type | Yield (%) | Melting Point (°C) |

| 4-Methyl-5-nitro-2-vinylpyridine | Wittig Reaction | 75-85 | 68-70 |

| (E)-3-(4-Methyl-5-nitropyridin-2-yl)acrylic acid | Knoevenagel Condensation | 80-90 | 195-197 |

| N-Benzyl-1-(4-methyl-5-nitropyridin-2-yl)methanamine | Reductive Amination | 70-80 | 85-87 |

Table 2: Spectroscopic Data for Representative Products

| Product Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |

| 4-Methyl-5-nitro-2-vinylpyridine | 8.95 (s, 1H), 7.51 (s, 1H), 6.85 (dd, J = 17.6, 10.9 Hz, 1H), 6.30 (d, J = 17.6 Hz, 1H), 5.65 (d, J = 10.9 Hz, 1H), 2.60 (s, 3H). | 155.1, 150.2, 145.8, 137.2, 134.5, 122.1, 120.3, 19.8. | 165.06 |

| (E)-3-(4-Methyl-5-nitropyridin-2-yl)acrylic acid | 9.05 (s, 1H), 7.80 (d, J = 15.8 Hz, 1H), 7.65 (s, 1H), 6.60 (d, J = 15.8 Hz, 1H), 2.65 (s, 3H). (Note: COOH proton may be broad or not observed). | 168.5, 154.3, 150.8, 146.1, 141.2, 137.8, 123.5, 121.0, 20.1. | 209.05 |

| N-Benzyl-1-(4-methyl-5-nitropyridin-2-yl)methanamine | 9.01 (s, 1H), 7.58 (s, 1H), 7.40-7.25 (m, 5H), 4.05 (s, 2H), 3.90 (s, 2H), 2.62 (s, 3H). (Note: NH proton may be broad or not observed). | 158.2, 150.5, 145.9, 139.1, 137.5, 128.8 (2C), 128.5 (2C), 127.5, 121.8, 54.1, 53.5, 20.0. | 258.12 |

Visualizations

The following diagrams illustrate the experimental workflow and the synthetic utility of this compound.

Caption: General experimental workflow for organic synthesis.

Caption: Synthetic pathways from this compound.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. research.tue.nl [research.tue.nl]

- 8. researchgate.net [researchgate.net]